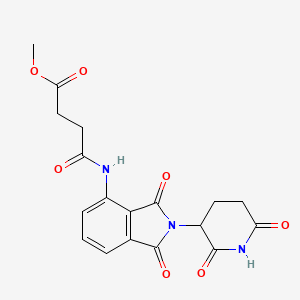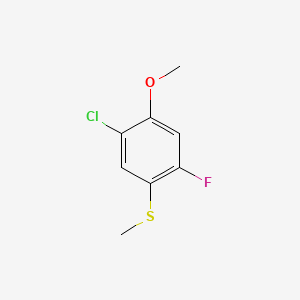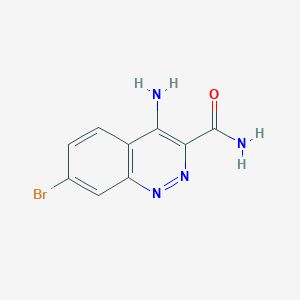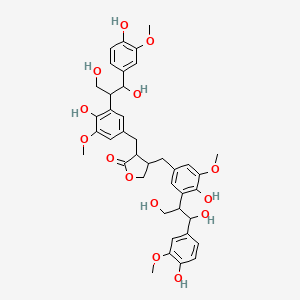
Pomalidomide-CO-C2-methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pomalidomide-CO-C2-methyl ester is a derivative of pomalidomide, a third-generation immunomodulatory imide drug (IMiD) derived from thalidomide. Pomalidomide is primarily used in the treatment of multiple myeloma, a type of blood cancer. The compound is known for its potent immunomodulatory and anti-angiogenic properties, making it a valuable agent in cancer therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pomalidomide-CO-C2-methyl ester involves several steps. One common method includes the reaction of nitro phthalic acid with 3-amino piperidine-2,6-dione in the presence of a coupling agent and a suitable solvent to obtain 3-(3-nitrophthalimido)-piperidine-2,6-dione. This intermediate is then subjected to further reactions to produce pomalidomide .
Industrial Production Methods
Industrial production of this compound typically involves multi-step continuous flow synthesis. This method is preferred due to its reliability and robustness, which are essential for large-scale production. The process includes the use of various organic solvents and controlled reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Pomalidomide-CO-C2-methyl ester undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various derivatives of pomalidomide, which can be further utilized in pharmaceutical applications .
Scientific Research Applications
Pomalidomide-CO-C2-methyl ester has a wide range of scientific research applications:
Chemistry: It is used in the synthesis of various chemical compounds and as a reagent in organic reactions.
Biology: The compound is used in studies related to cell signaling and immune response.
Medicine: this compound is primarily used in the treatment of multiple myeloma and other hematological malignancies.
Mechanism of Action
Pomalidomide-CO-C2-methyl ester exerts its effects through several mechanisms:
Inhibition of Proliferation: It inhibits the proliferation of hematopoietic tumor cells.
Induction of Apoptosis: The compound induces apoptosis in various tumor cells.
Immunomodulatory Activity: It enhances T cell and natural killer cell-mediated immunity.
Angiogenesis Inhibition: This compound inhibits angiogenesis, which is crucial for tumor growth.
Comparison with Similar Compounds
Similar Compounds
Pomalidomide-CO-C2-methyl ester belongs to the class of immunomodulatory imide drugs (IMiDs), which include:
- Thalidomide
- Lenalidomide
- Mezigdomide
- Iberdomide
Uniqueness
Compared to its analogs, this compound is more potent and has a better efficacy profile. It is particularly effective in patients who are resistant to lenalidomide and bortezomib, making it a valuable addition to the therapeutic arsenal for multiple myeloma .
Properties
Molecular Formula |
C18H17N3O7 |
|---|---|
Molecular Weight |
387.3 g/mol |
IUPAC Name |
methyl 4-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]-4-oxobutanoate |
InChI |
InChI=1S/C18H17N3O7/c1-28-14(24)8-7-12(22)19-10-4-2-3-9-15(10)18(27)21(17(9)26)11-5-6-13(23)20-16(11)25/h2-4,11H,5-8H2,1H3,(H,19,22)(H,20,23,25) |
InChI Key |
QXPYMSUOOHGLGJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCC(=O)NC1=CC=CC2=C1C(=O)N(C2=O)C3CCC(=O)NC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Methyl 2'-oxospiro[indane-2,3'-pyrrolidine]-4-carboxylate](/img/structure/B14770944.png)
![n-Allyl-2-(benzo[d]isoxazol-3-yl)acetamide](/img/structure/B14770948.png)
![Propyl (3R,5S,6E)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-YL]-3,5-dihydroxyhept-6-enoate](/img/structure/B14770962.png)
![3-(2-Phenylimidazo[1,2-a]pyridin-3-yl)prop-2-enoic acid](/img/structure/B14770963.png)



![tert-butyl N-[[4-(3-chlorophenyl)phenyl]methylideneamino]carbamate](/img/structure/B14770978.png)




